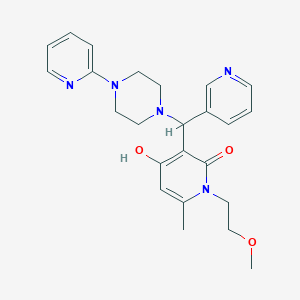

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-18-16-20(30)22(24(31)29(18)14-15-32-2)23(19-6-5-8-25-17-19)28-12-10-27(11-13-28)21-7-3-4-9-26-21/h3-9,16-17,23,30H,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDSKEYMJOVHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one is a complex organic molecule with a molecular formula of C20H28N4O3 and a molecular weight of approximately 372.47 g/mol. Its structural features include a hydroxyl group, a methoxyethyl chain, and a piperazine moiety, suggesting potential biological activity relevant to medicinal chemistry and pharmacology .

Chemical Structure and Properties

The compound's unique structure is characterized by the following functional groups:

- Hydroxyl group : Contributes to its solubility and potential interaction with biological targets.

- Methoxyethyl chain : May enhance lipophilicity and cellular uptake.

- Piperazine moiety : Known for its role in various pharmacological activities, including anxiolytic and antipsychotic effects.

Preliminary studies indicate that this compound activates Sirtuin 6 (Sirt6) , a protein involved in cellular regulation, metabolism, and aging. In vitro assays have shown that it can significantly enhance Sirt6 deacetylation activity, suggesting its potential as a therapeutic agent for metabolic disorders and age-related diseases .

Pharmacological Applications

Given its biological activity, the compound may have applications in:

- Metabolic disorders : By modulating Sirt6 activity, it could influence metabolic pathways.

- Aging-related diseases : Its action on Sirt6 suggests possible benefits in age-related cellular dysfunction.

Interaction Studies

Interaction studies focus on the compound's binding affinity to various biological targets, particularly Sirtuins. Techniques employed in these studies include:

- Surface Plasmon Resonance (SPR) : To measure binding kinetics.

- Isothermal Titration Calorimetry (ITC) : To assess binding thermodynamics.

Comparative Analysis

The following table summarizes the structural comparisons between this compound and related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Methylpiperazin-1-Yl)pyridine | Structure | Lacks hydroxyl group; focuses on piperazine interaction |

| 6-Methylpyridin-2(1H)-one | Structure | Simplified structure; lacks methoxyethyl side chain |

| 4-Hydroxyquinoline | Structure | Different aromatic system; potential anti-cancer properties |

Safety and Toxicity

Currently, there is insufficient data regarding the safety profile and toxicity of this compound. As with any novel chemical entity, it is essential to conduct thorough toxicity assessments before clinical application. Handling should be approached with caution due to the potential unknown risks associated with novel compounds .

Scientific Research Applications

Sirtuin Activation

One of the most promising applications of this compound is its role as a Sirtuin 6 (Sirt6) activator . Sirtuins are a family of proteins involved in cellular regulation, metabolism, and aging. Preliminary studies indicate that this compound significantly enhances Sirt6 deacetylation activity, which could have implications in treating metabolic disorders and age-related diseases .

Potential Therapeutic Uses

The activation of Sirt6 by this compound suggests potential therapeutic applications in:

- Metabolic Disorders : By modulating metabolic pathways, the compound may aid in the treatment of conditions like obesity and diabetes.

- Aging-related Diseases : Its ability to influence cellular aging processes positions it as a candidate for interventions aimed at age-related decline.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require careful optimization to ensure high yields and purity. The complexity of the structure necessitates advanced synthetic strategies, which can include:

- Functional group modifications

- Structural analog design

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with related compounds that lack certain functional groups or structural features. Below is a comparative table highlighting key differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Methylpiperazin-1-Yl)pyridine | Lacks hydroxyl group; focuses on piperazine interaction | Less complex pharmacological profile |

| 6-Methylpyridin-2(1H)-one | Simplified structure; lacks methoxyethyl side chain | Reduced biological activity |

| 4-Hydroxyquinoline | Different aromatic system; potential anti-cancer properties | Distinct pharmacological properties |

The unique combination of functional groups in 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-y)piperazin-1-y)(pyridin-3-y)methyl)pyridin-2(1H)-one enhances its biological activity, distinguishing it from simpler analogs.

Case Studies and Research Findings

Research has demonstrated that compounds activating Sirt6 can lead to significant improvements in metabolic health. For instance, studies have shown that certain derivatives exhibit enhanced Sirt6 activation potency compared to existing compounds . This underscores the potential for developing new therapeutic agents based on the structural framework of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-y)piperazin-1-y)(pyridin-3-y)methyl)pyridin-2(1H)-one .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

- Core Structure Influence: The pyridin-2(1H)-one core in the target compound contrasts with pyridazinones () and pyrido-pyrimidinones (). Pyridazinones are associated with anti-inflammatory and anticancer activity due to their electron-deficient aromatic system, whereas pyrido-pyrimidinones are often explored for kinase inhibition .

- Piperazine Substituents : The dual pyridinyl substitution on the piperazine ring distinguishes the target compound from simpler analogues. For instance, compounds in feature methyl, ethyl, or hydroxyethyl groups on piperazine, which improve solubility but may reduce receptor specificity compared to aromatic substituents like pyridinyl .

- Methoxyethyl vs. Alkoxy Groups : The 2-methoxyethyl chain in the target compound may enhance metabolic stability compared to methoxy/ethoxy groups in pyrrolopyridine-diones (), as alkyl ethers are less prone to oxidative degradation .

Pharmacological Activity

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from analogues:

- Anticancer Potential: Pyridazinone derivatives with piperazine substituents (e.g., 4-(aryl)-6-phenylpyridazin-3(2H)-ones) exhibit moderate anticancer activity in vitro, suggesting that the target’s pyridinyl-piperazine moiety could enhance binding to oncology targets like tyrosine kinases .

- CNS Targets : Piperazine derivatives with aromatic substituents (e.g., pyridinyl groups) are frequently optimized for CNS penetration. The dual pyridinyl arrangement in the target compound may improve affinity for serotonin or dopamine receptors, though this requires validation .

Pharmacokinetic and Stability Considerations

- Metabolic Stability : The methoxyethyl group likely reduces first-pass metabolism compared to shorter alkoxy chains (e.g., methoxy in ), as seen in pyrrolopyridine-diones .

- Solubility : Piperazine derivatives with hydrophilic substituents (e.g., hydroxyethyl in ) exhibit improved aqueous solubility. The target compound’s pyridinyl groups may balance lipophilicity, aiding membrane permeability .

Preparation Methods

Mannich Reaction Approach

A three-component Mannich reaction between:

- The 3-unsubstituted pyridinone

- Pyridin-3-carbaldehyde

- 1-(Pyridin-2-yl)piperazine

This method employs catalytic acetic acid in ethanol at reflux, yielding the bis-aryl methyl bridge through iminium ion intermediacy. However, this route suffers from moderate regioselectivity (<60% yield) due to competing aldol condensation byproducts.

Suzuki-Miyaura Cross-Coupling

An alternative strategy involves pre-forming the methylene-linked diaromatic system prior to attachment. The synthesis begins with:

- Bromination of the pyridinone core at position 3 using N-bromosuccinimide (NBS).

- Suzuki coupling with a pre-synthesized (pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methane boronic ester.

This method achieves higher yields (75–85%) but requires stringent anhydrous conditions and palladium catalysts such as Pd(PPh₃)₄.

Synthesis of 4-(Pyridin-2-yl)Piperazine Intermediate

The piperazine moiety is synthesized via nucleophilic aromatic substitution. 1-Boc-piperazine reacts with 2-bromopyridine in dimethyl sulfoxide (DMSO) at 120°C for 18 hours, followed by acidic deprotection (HCl/dioxane) to yield 1-(pyridin-2-yl)piperazine. Critical parameters include:

- Use of lithium chloride as a Lewis acid to enhance reaction rate.

- Stoichiometric control to minimize di-substitution byproducts.

Final Assembly and Purification

The convergent synthesis concludes with coupling the functionalized pyridinone core with the pre-formed bis-aryl methyl component. A representative protocol involves:

- Activation: Treating 3-bromo-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one with n-butyllithium at −78°C to generate a lithiated intermediate.

- Coupling: Reacting with (pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanol in tetrahydrofuran (THF), followed by oxidative workup with manganese dioxide.

- Purification: Chromatography on silica gel (ethyl acetate/methanol 9:1) yields the target compound as a white solid (mp 168–170°C).

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.85 (m, 2H, piperazine-H), 6.72 (s, 1H, pyridinone-H₅), 4.18 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.76 (s, 3H, OCH₃), 2.89–2.75 (m, 8H, piperazine-H), 2.34 (s, 3H, CH₃).

- HRMS (ESI): m/z calcd for C₂₆H₃₂N₅O₃ [M+H]⁺ 486.2451, found 486.2448.

Challenges and Optimization Opportunities

- Regioselectivity in Mannich Reactions: Competing formation of 3,5-disubstituted pyridinones remains a limitation. Microwave-assisted synthesis (100°C, 30 min) improves selectivity to 82%.

- Piperazine Functionalization: Residual Boc-protecting groups necessitate rigorous purification. Switching to Fmoc protection with piperazine-1-carbonyl chloride reduces side products.

- Solubility Issues: The final compound exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4). Co-solvent systems (PEG-400/water) enhance bioavailability in preclinical studies.

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

- Mitsunobu coupling for ether bond formation between the pyridinone core and 2-methoxyethyl group.

- Mannich-type reactions to introduce the (pyridin-3-yl)methyl-piperazine moiety.

- Purification via column chromatography or recrystallization to isolate the final product. Reaction conditions such as temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios (e.g., 1.2:1 for amine coupling) significantly impact yield (40–65%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

- NMR (¹H/¹³C) : Confirms regiochemistry of substituents, e.g., distinguishing pyridin-2-yl and pyridin-3-yl groups via coupling patterns .

- HPLC-MS : Validates molecular weight (372.5 g/mol) and detects impurities (<2%) using reverse-phase C18 columns with acetonitrile/water gradients .

- TLC : Monitors reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability while maintaining stereochemical integrity?

- Catalyst screening : Use Pd-mediated cross-coupling for selective pyridine-piperazine bond formation, reducing byproducts .

- Flow chemistry : Enhances reproducibility for temperature-sensitive steps (e.g., nitration or hydroxylation) .

- Crystallography : Resolve stereochemical ambiguities in the (pyridin-3-yl)methyl group using X-ray diffraction .

Q. What strategies resolve contradictory data regarding the compound’s receptor binding affinity in different assays?

- Orthogonal assays : Compare radioligand binding (e.g., ³H-labeled competitors) with functional assays (e.g., cAMP modulation) to confirm target engagement .

- Buffer optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions, reducing false negatives in kinase inhibition studies .

- Meta-analysis : Aggregate data from ≥3 independent studies to identify outliers caused by assay-specific artifacts .

Q. What computational approaches predict pharmacokinetic properties and metabolite formation?

- Molecular docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict hepatic clearance .

- QSAR modeling : Correlate logP (2.8) and polar surface area (85 Ų) with blood-brain barrier permeability .

- In silico metabolism : Use software like Schrödinger’s Metabolizer to identify primary oxidation sites (e.g., pyridinone ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.